
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring structure. This compound is part of the oxazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired oxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxazine derivatives with different functional groups, which can be used in further applications .
Aplicaciones Científicas De Investigación
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine used in various chemical applications.
Phenoxazine: An aromatic compound used in the synthesis of dyes and pigments.
Benzoxazine: A bicyclic compound used in the production of high-performance polymers.
Uniqueness
2H-1,2-Oxazine, 2-(4-chlorophenyl)-3,6-dihydro-4,5-dimethyl- is unique due to its specific structure and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
105207-76-9 |
|---|---|
Fórmula molecular |
C12H14ClNO |
Peso molecular |
223.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-4,5-dimethyl-3,6-dihydrooxazine |
InChI |
InChI=1S/C12H14ClNO/c1-9-7-14(15-8-10(9)2)12-5-3-11(13)4-6-12/h3-6H,7-8H2,1-2H3 |
Clave InChI |
RVHRFPNLPAZJIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CON(C1)C2=CC=C(C=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




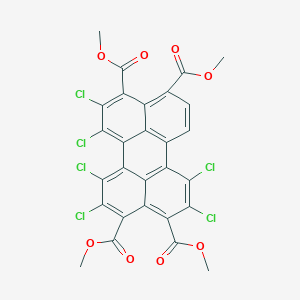
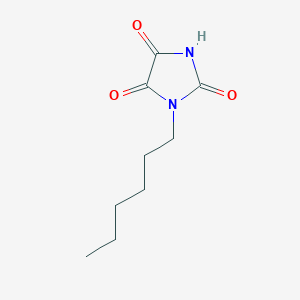
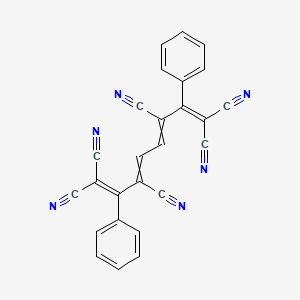
![N-{4-Bromo-2-[dimethoxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14339764.png)


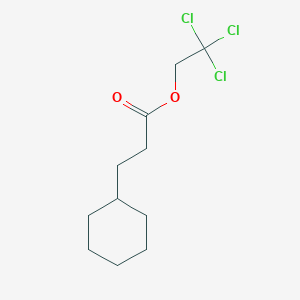



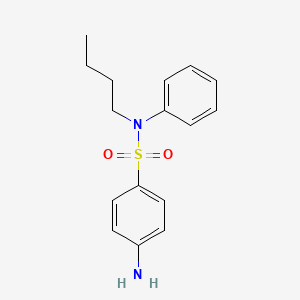
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)
